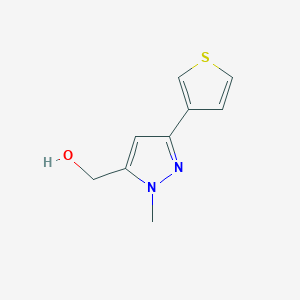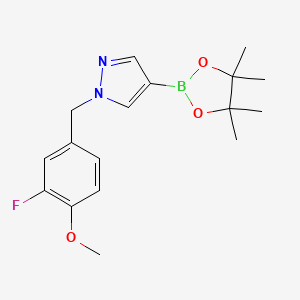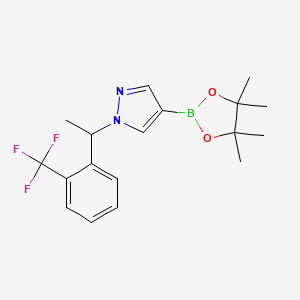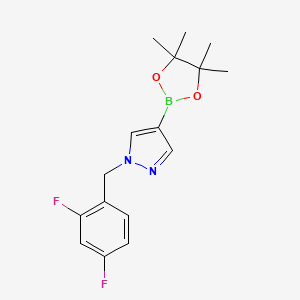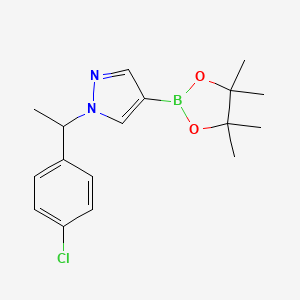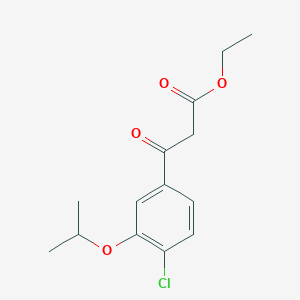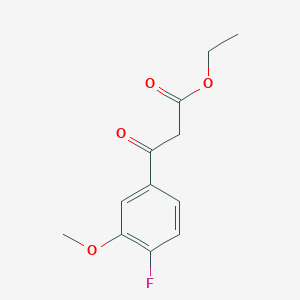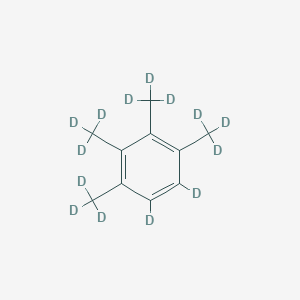
1-Bromotridecane-D27
Vue d'ensemble
Description
1-Bromotridecane-D27 is an organic compound with the molecular formula C13H27Br . It contains 27 deuterium atoms, making it ideal for use as a stable isotope-labeled reference material in a wide range of scientific applications.
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 13 carbon atoms, with a bromine atom attached to one end . The presence of deuterium atoms instead of hydrogen makes this compound particularly useful in scientific research.Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.42 g/mol. Other physical and chemical properties such as density, boiling point, vapor pressure, and flash point are not explicitly mentioned for the deuterated compound .Applications De Recherche Scientifique
Chimie
1-Bromotridecane-D27 peut être utilisé dans diverses réactions chimiques en raison de son atome de brome, qui peut agir comme un bon groupe partant . Il peut participer à des réactions de substitution ou d'élimination, ce qui en fait un réactif polyvalent en chimie synthétique .
Biologie
En recherche biologique, this compound pourrait potentiellement être utilisé comme un réactif biochimique . Cependant, les applications spécifiques en biologie ne sont pas bien documentées et nécessiteraient des recherches supplémentaires .
Médecine
Bien qu'il existe des informations limitées sur les applications médicales directes du this compound, les composés bromés sont souvent utilisés dans les produits pharmaceutiques . Ils pourraient potentiellement être utilisés dans la synthèse de nouveaux médicaments .
Industrie
this compound pourrait potentiellement être utilisé dans la synthèse industrielle d'autres produits chimiques . Sa longue chaîne carbonée et son atome de brome réactif en font un matériau de départ utile pour la synthèse d'une variété de produits chimiques industriels .
Sciences de l'environnement
Les composés marqués par des isotopes stables comme le this compound sont utilisés comme étalons de polluants environnementaux pour la détection des contaminants de l'air, de l'eau, du sol, des sédiments et des aliments .
Physique
En physique, l'étude de molécules comme le this compound peut fournir des informations sur les propriétés des bromures d'alkyle similaires . Ceci peut être utile pour comprendre les données de changement de phase, le spectre IR et la chromatographie en phase gazeuse .
Mécanisme D'action
1-Bromotridecane-D27cane-D27 acts as a Lewis acid catalyst in the reaction of 1,3-dibromopropane and 1,3-dichloropropane. The Lewis acid catalyzes the reaction by forming a bromonium ion intermediate, which is then attacked by the nucleophile, resulting in the formation of the product. This mechanism of action is similar to that of other Lewis acid catalysts, such as aluminum chloride and boron trifluoride.
Biochemical and Physiological Effects
1-Bromotridecane-D27cane-D27 has numerous biochemical and physiological effects. It has been found to inhibit the enzyme transaminase, which is involved in the metabolism of amino acids. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, it has been found to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin.
Avantages Et Limitations Des Expériences En Laboratoire
1-Bromotridecane-D27cane-D27 has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also relatively non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. Additionally, it is a relatively strong Lewis acid, which makes it a highly efficient catalyst for a variety of reactions.
However, 1-Bromotridecane-D27cane-D27 also has several limitations. It is a relatively unstable compound and can be easily degraded by heat and light. Additionally, it is highly reactive and can react with a variety of other compounds, making it difficult to control the reaction.
Orientations Futures
1-Bromotridecane-D27cane-D27 has numerous potential future applications in scientific research. It could be used in the synthesis of a variety of organic compounds, such as polymers, pharmaceuticals, and other organic chemicals. It could also be used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and thiazoles. Additionally, it could be used in the synthesis of a variety of polymers, such as polystyrene, polyethylene, and polypropylene. Additionally, it could be used in the synthesis of novel drugs and drug delivery systems. Finally, it could be used in the synthesis of a variety of biodegradable polymers, such as polylactic acid and polyhydroxyalkanoates.
Propriétés
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosadeuteriotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDNZQUBFCYTIC-RZVOLPTOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



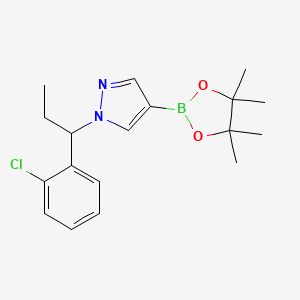
![Chloromethyl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B1472668.png)
